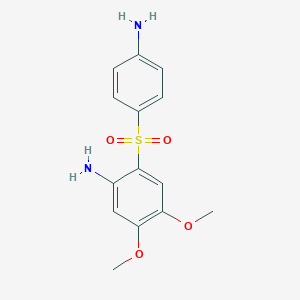

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy-

Übersicht

Beschreibung

Beta-Estradiol 3-Benzoate is a synthetic estrogen compound. It is an ester of estradiol, a naturally occurring hormone in the human body. This compound is used in various medical and research applications due to its estrogenic properties. It is known to interact with estrogen receptors and influence various physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-Estradiol 3-Benzoate is synthesized by the esterification of estradiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of estradiol to its benzoate ester .

Industrial Production Methods: In industrial settings, the production of Beta-Estradiol 3-Benzoate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Beta-Estradiol 3-Benzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser als Lösungsmittel.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

Hydrolyse: Estradiol und Benzoesäure.

Oxidation: Oxidierte Derivate von Beta-Estradiol 3-Benzoat.

Reduktion: Reduzierte Formen der Verbindung mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Beta-Estradiol 3-Benzoat wird aufgrund seiner östrogenen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen sind:

Chemie: Als Referenzverbindung bei der Untersuchung des Steroidstoffwechsels und der Synthese verwendet.

Biologie: In der Forschung zur Hormonregulation und Funktion des endokrinen Systems eingesetzt.

Industrie: Bei der Entwicklung von Arzneimitteln und als Standard in der analytischen Chemie eingesetzt.

5. Wirkmechanismus

Beta-Estradiol 3-Benzoat übt seine Wirkung aus, indem es an Östrogenrezeptoren (ERα und ERβ) in verschiedenen Geweben bindet, darunter Brust, Gebärmutter, Eierstöcke, Haut, Prostata, Knochen, Fett und Gehirn. Nach der Bindung gelangt der Östrogenrezeptor-Liganden-Komplex in den Zellkern und reguliert die Genexpression, was zur Bildung von Boten-RNA und anschließender Proteinsynthese führt. Dieser Prozess beeinflusst verschiedene physiologische Funktionen, darunter die reproduktive Gesundheit, die Knochendichte und die Herz-Kreislauf-Gesundheit .

Ähnliche Verbindungen:

Estradiolvalerat: Ein weiterer Ester von Estradiol, der in der Hormonersatztherapie mit längerer Wirkdauer eingesetzt wird.

Estradiolcypionat: Ein synthetischer Ester von Estradiol mit verlängerten Wirkungen, der häufig in klinischen Umgebungen eingesetzt wird.

Einzigartigkeit: Beta-Estradiol 3-Benzoat ist einzigartig aufgrund seiner spezifischen Veresterung mit Benzoesäure, die seine Pharmakokinetik und Wirkdauer beeinflusst. Diese Verbindung ist besonders nützlich in Forschungsumgebungen, um die Wirkungen von östrogenen Verbindungen und ihren Stoffwechsel zu untersuchen .

Wirkmechanismus

Beta-Estradiol 3-Benzoate exerts its effects by binding to estrogen receptors (ERα and ERβ) in various tissues, including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain. Upon binding, the estrogen receptor-ligand complex enters the nucleus and regulates gene transcription, leading to the formation of messenger RNA and subsequent protein synthesis. This process influences various physiological functions, including reproductive health, bone density, and cardiovascular health .

Vergleich Mit ähnlichen Verbindungen

Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy with a longer duration of action.

Estradiol Cypionate: A synthetic ester of estradiol with prolonged effects, commonly used in clinical settings.

Uniqueness: Beta-Estradiol 3-Benzoate is unique due to its specific esterification with benzoic acid, which influences its pharmacokinetics and duration of action. This compound is particularly useful in research settings for studying the effects of estrogenic compounds and their metabolism .

Biologische Aktivität

Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- (CAS: 109351-13-5), is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- is , with a molar mass of 308.35 g/mol. Its structure features a benzenamine core with methoxy and sulfonamide functional groups that may influence its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities. The presence of the sulfonamide group in Benzenamine may enhance interactions with various biological targets, including enzymes and receptors involved in signaling pathways.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, compounds similar to Benzenamine have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study indicated that structural modifications around the sulfonamide could lead to increased potency against specific cancer types .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | HeLa | 15 | Inhibition of cell proliferation |

| Compound B | MCF-7 | 10 | Induction of apoptosis |

| Benzenamine (2-((4-aminophenyl)... | Various | TBD | TBD |

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of Benzenamine derivatives. The compound has been evaluated for its ability to disrupt harmful protein interactions associated with neurodegenerative diseases such as Huntington's disease. Preliminary results suggest that it may inhibit the aggregation of mutant huntingtin protein, thereby offering protective effects on neuronal cells .

Case Study: Neuroprotection in Huntington's Disease Models

In a study utilizing cellular models of Huntington's disease, Benzenamine was found to significantly reduce the toxicity associated with mutant huntingtin aggregates. The compound demonstrated an IC50 value in the low micromolar range, indicating strong potential for further development as a therapeutic agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profile of Benzenamine is crucial for its development as a therapeutic agent. Initial assessments indicate that the compound has favorable absorption characteristics, but further studies are needed to elucidate its metabolism and excretion pathways.

Table 2: Preliminary Toxicological Data

| Parameter | Value |

|---|---|

| LD50 (oral, rat) | TBD |

| Metabolic Stability | Moderate |

| Cytotoxicity (in vitro) | Low at 50 µM |

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)sulfonyl-4,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-7-11(16)14(8-13(12)20-2)21(17,18)10-5-3-9(15)4-6-10/h3-8H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMOXOZTMVYCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148908 | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109351-13-5 | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109351135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-((4-aminophenyl)sulfonyl)-4,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.